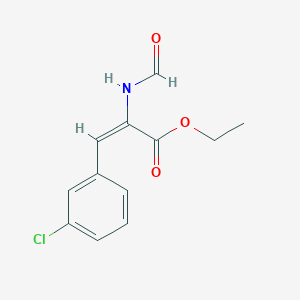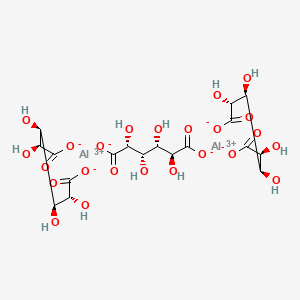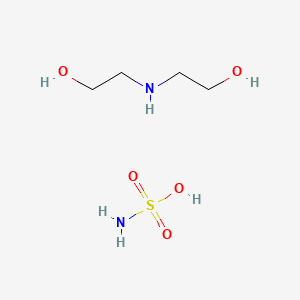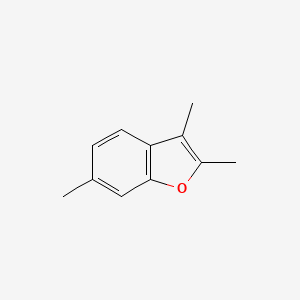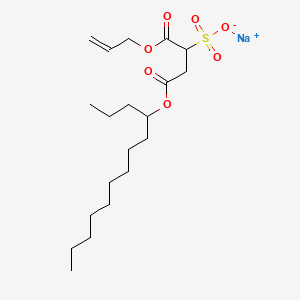
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt is a complex organic compound with the molecular formula C20H35NaO7S. This compound is characterized by the presence of a sulfonic acid group, a butanedioic acid backbone, and a long tridecyl ester chain. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt typically involves the esterification of butanedioic acid with 1-(2-propenyl) 4-tridecyl alcohol in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a temperature range of 60-80°C.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and the removal of products to maintain a steady-state reaction. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonic acid esters.
Scientific Research Applications
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-dodecyl ester, sodium salt
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-hexadecyl ester, sodium salt
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-octadecyl ester, sodium salt
Uniqueness
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt is unique due to its specific chain length and the presence of both sulfonic acid and ester functional groups. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased reactivity in chemical reactions, making it valuable for specialized applications in various fields.
Properties
CAS No. |
81943-41-1 |
|---|---|
Molecular Formula |
C20H35NaO7S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
sodium;1,4-dioxo-1-prop-2-enoxy-4-tridecan-4-yloxybutane-2-sulfonate |
InChI |
InChI=1S/C20H36O7S.Na/c1-4-7-8-9-10-11-12-14-17(13-5-2)27-19(21)16-18(28(23,24)25)20(22)26-15-6-3;/h6,17-18H,3-5,7-16H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
SAKZLFKRKNJEBB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCC)OC(=O)CC(C(=O)OCC=C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



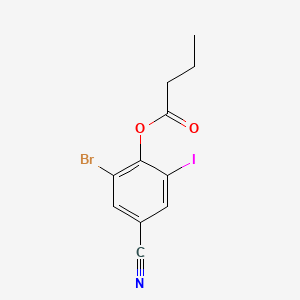

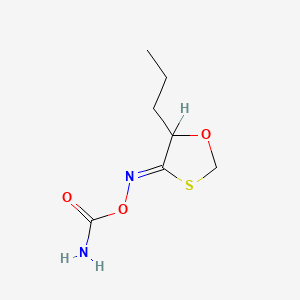
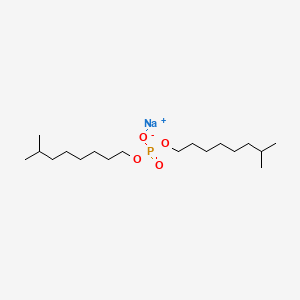
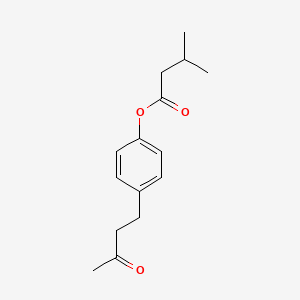
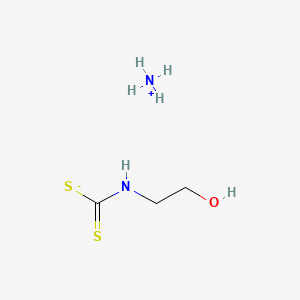
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
